4-bromo-N-(4-chloro-2-nitrophenyl)benzamide
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Overview
Description
“4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” is a chemical compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . The specific compound you’re asking about has additional bromo, chloro, and nitro groups attached to the phenyl rings .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions, where a bond is broken and another is formed synchronously . The specifics of the synthesis would depend on the starting materials and the conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactions involving “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” would depend on the reaction conditions and the other reactants present. For example, it could undergo electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications
Antimicrobial Agent Research
4-bromo-N-(4-chloro-2-nitrophenyl)benzamide: may be studied for its potential antimicrobial properties. Benzamide derivatives have been explored for their ability to combat microbial resistance, which is a growing concern in medical science . The compound’s structure could be modified to enhance its activity against various bacterial and fungal species.
Anticancer Activity
The compound could be part of research into anticancer agents. Similar structures have shown promise in inhibiting the growth of cancer cells, such as human breast adenocarcinoma cancer cell lines . Its efficacy and mechanism of action would be a significant research interest.
Molecular Modelling
Molecular modelling studies could utilize 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide to understand its interaction with biological receptors. Docking studies can predict how the compound binds to enzymes or receptors, which is crucial for drug design .
Physicochemical Studies
The physicochemical properties of the compound, such as solubility, stability, and reactivity, can be studied to understand its behavior in different environments. This information is vital for developing pharmaceutical formulations .
Pesticide Metabolite Research
Compounds with similar structures have been identified as metabolites of pesticides. Research into 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide could explore its formation and degradation as a metabolite, contributing to environmental safety assessments .
Synthetic Chemistry
This compound could be used in synthetic chemistry research to develop new synthetic pathways or as an intermediate in the synthesis of more complex molecules. Its reactivity with various chemical agents would be of particular interest .
Analytical Chemistry
4-bromo-N-(4-chloro-2-nitrophenyl)benzamide: could be used as a standard or reagent in analytical chemistry to develop new detection methods for related compounds or to study its own properties using techniques like NMR, IR spectroscopy, and mass spectrometry .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” could include exploring its potential uses in various fields such as medicine or materials science. This could involve studying its biological activity, its physical properties, or its reactivity under various conditions .
properties
IUPAC Name |
4-bromo-N-(4-chloro-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACOUISZSDHVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chloro-2-nitrophenyl)benzamide |
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